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Compound of Interest

Compound Name: 2-Propylcyclohexanone

Cat. No.: B1346617

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-propylcyclohexanone, including
its chemical properties, detailed synthesis protocols, and spectroscopic data. The information is
intended for researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Properties

The correct IUPAC name for the compound is 2-propylcyclohexan-1-one[1]. It is a substituted
cyclic ketone with the chemical formula CoH160[1][2][3].

Table 1: Chemical Identifiers and Physical Properties
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Property Value Source(s)

IUPAC Name 2-propylcyclohexan-1-one [1]

CAS Number 94-65-5 [1][21[3]

Molecular Formula CoH160 [1112][3]

Molecular Weight 140.22 g/mol [1112114115]
InChl=1S/C9H160/c1-2-5-8-6-

InChl [1][21[3]
3-4-7-9(8)10/h8H,2-7H2,1H3
OCJLPZCBZSCVCO-

InChlKey [11[2][3]
UHFFFAOYSA-N

SMILES CCcCciccecececei=0 [61[7]

Boiling Point 492.69 K (Joback Calculated) [7]

logP oct/wat 2.546 (Crippen Calculated) [7]

Table 2: Spectroscopic Data Summary
Data Type Key Peaks/Signals Source(s)

m/z: 98 (99.99), 41 (46.60), 55
Mass Spec (GC-MS) [1]
(35.60), 27 (26.19), 39 (23.39)

& (ppm): 2.38, 2.32, 2.27, 2.10,
2.02, 1.86, 1.76, 1.68, 1.63, 6]
1.39, 1.30, 1.185, 0.898

1H NMR (CDCls)

1134, 1136 (Semi-standard
Kovats RI [1]
non-polar column)

Synthesis of 2-Propylcyclohexanone

The synthesis of 2-alkylcyclohexanones, including 2-propylcyclohexanone, is a fundamental
transformation in organic chemistry. Several methods have been developed, primarily revolving
around the alkylation of cyclohexanone. Over-alkylation to di- and poly-alkylated products is a
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common challenge that can be mitigated by careful control of reaction conditions to favor the
kinetic enolate[8].

The most common approach involves the deprotonation of cyclohexanone to form an enolate,
which then acts as a nucleophile to attack an alkyl halide (e.g., propyl iodide or propyl
bromide). The choice of base and reaction conditions is critical to control regioselectivity and
prevent side reactions.

Deprotonation
Cyclohexanone P

> Cyclohexanone Enolate SN2 Attack
[Base (e.g., LDA, NaH)]

Propyl Halide (e.g., Propyl lodide)

@l 2-Propylcyclohexanone

Click to download full resolution via product page

Fig. 1: General workflow for the synthesis of 2-propylcyclohexanone via enolate alkylation.

Experimental Protocol: Enolate Alkylation

o Enolate Formation: A solution of cyclohexanone in an aprotic solvent (e.g., tetrahydrofuran,
THF) is cooled to a low temperature (typically -78 °C). A strong, non-nucleophilic base such
as Lithium Diisopropylamide (LDA) is added dropwise to generate the lithium enolate. The
low temperature favors the formation of the less substituted (kinetic) enolate.

» Alkylation: Propyl iodide (or another suitable propyl halide) is added to the enolate solution.
The reaction mixture is allowed to warm slowly to room temperature.

o Workup: The reaction is quenched with an aqueous solution (e.g., saturated ammonium
chloride). The organic product is extracted with a suitable solvent (e.qg., diethyl ether),
washed, dried over an anhydrous salt (e.g., MgSQa4), and concentrated under reduced

pressure.
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 Purification: The crude product is purified by distillation or column chromatography to yield
pure 2-propylcyclohexanone.

An alternative strategy involves a Dieckmann cyclization followed by alkylation, hydrolysis, and
decarboxylation. This multi-step sequence is an efficient method for preparing 2-substituted
cyclohexanones from acyclic precursors like 1,7-heptanediol[9].

Dieckmann Cyclization Alkylation Hydrolysis & boxylation
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Fig. 2: Logical workflow for 2-propylcyclohexanone synthesis starting from a diol precursor.

Experimental Protocol: Dieckmann Cyclization Route[9]

o Diester Formation: 1,7-heptanediol is first oxidized to the corresponding dicarboxylic acid
using a strong oxidizing agent (e.g., Na2Cr207 in H2S0Oa4). The resulting diacid is then
subjected to Fischer esterification (e.g., ethanol, H2SOa catalyst) to produce diethyl
heptanedioate.

o Dieckmann Cyclization: The diethyl heptanedioate is treated with a base, typically sodium
ethoxide (NaOEt) in ethanol, to induce an intramolecular condensation, yielding the cyclic (3-
keto ester, 2-carbethoxycyclohexanone.

o Alkylation: The (-keto ester is deprotonated again with NaOEt, and the resulting enolate is
alkylated with propyl iodide.

» Hydrolysis and Decarboxylation: The alkylated [3-keto ester is heated with an aqueous acid
(e.g., H3O™), which hydrolyzes the ester and promotes decarboxylation to afford the final
product, 2-propylcyclohexanone.

For applications requiring stereochemical control, enantioselective alkylation can be achieved
using chiral auxiliaries. One established method involves the formation of a chiral enamine from
cyclohexanone and a chiral amine. The resulting metalloenamine creates a rigid chiral
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environment, directing the alkylating agent to one face of the enolate, leading to an
enantiomeric excess of one stereoisomer.

Step 1: Chiral Imine Formation
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Click to download full resolution via product page
Fig. 3: Experimental workflow for the enantioselective synthesis of 2-propylcyclohexanone.

Experimental Protocol: Enantioselective Alkylation[10]

* Imine Formation: Cyclohexanone is condensed with a chiral amine (e.g., one derived from
iIsobornylamine or a proline derivative) in a suitable solvent like benzene with azeotropic
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removal of water to form the chiral imine.

o Metalloenamine Formation and Alkylation: The chiral imine is dissolved in THF and treated
with LDA at a low temperature (-20 °C to -78 °C) to form a rigid, lithio-chelated enamine.
Propyl halide is then added to the solution.

o Hydrolysis: The resulting alkylated imine is hydrolyzed without further purification using a
two-phase system (e.g., pentane and saturated oxalic acid) at room temperature. This
releases the chiral 2-propylcyclohexanone and allows for the recovery of the chiral amine
auxiliary.

 Purification: The product is isolated by extraction and purified by distillation or
chromatography. The enantiomeric excess (ee) can be determined by chiral chromatography
or polarimetry.

Conclusion

2-Propylcyclohexan-1-one is a valuable chemical intermediate whose synthesis can be
achieved through several well-established organic chemistry protocols. The choice of method
depends on the desired scale, purity requirements, and the need for stereochemical control.
The classic enolate alkylation offers a direct route, while methods like the Dieckmann
cyclization provide alternatives from acyclic precursors. For advanced applications in
pharmaceuticals and fine chemicals, enantioselective methods using chiral enamines provide
access to stereochemically pure forms of the molecule. The data and protocols presented in
this guide serve as a comprehensive resource for professionals engaged in the synthesis and
application of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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